molecular formula C15H8F3N3O3 B5774750 5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5774750
M. Wt: 335.24 g/mol
InChI Key: SPKPDBRAEOMUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which has been found to exhibit interesting properties.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to induce cell death in cancer cells. In addition, it has been found to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its potential for use in the development of fluorescent probes for bioimaging. It also exhibits interesting properties that make it a promising candidate for further research. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One of the directions is to further investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections as well as cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on various biochemical and physiological processes. Additionally, further research can be conducted to explore its potential use in the development of fluorescent probes for bioimaging.

Synthesis Methods

The synthesis of 5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 4-nitrobenzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphorus oxychloride to give the final compound.

Scientific Research Applications

5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. It has also been found to exhibit anti-inflammatory and analgesic effects. In addition, it has been studied for its potential use in the development of fluorescent probes for bioimaging.

properties

IUPAC Name

5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O3/c16-15(17,18)11-3-1-2-10(8-11)13-19-14(24-20-13)9-4-6-12(7-5-9)21(22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKPDBRAEOMUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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